molecular formula C10H20NO2+ B15159288 N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium CAS No. 805190-64-1

N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium

Cat. No.: B15159288
CAS No.: 805190-64-1
M. Wt: 186.27 g/mol
InChI Key: JIGCFWHZISXTBG-UHFFFAOYSA-N
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Description

N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is a quaternary ammonium compound characterized by a trimethylammonium core linked to a pent-4-enoyloxy group. This structure imparts amphiphilic properties, making it suitable for applications in drug delivery, surfactants, and chemical derivatization. The pent-4-enoyl group, an unsaturated acyl chain, introduces reactivity (e.g., via alkene groups) and influences solubility and self-assembly behavior.

Properties

CAS No.

805190-64-1

Molecular Formula

C10H20NO2+

Molecular Weight

186.27 g/mol

IUPAC Name

trimethyl(2-pent-4-enoyloxyethyl)azanium

InChI

InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5H,1,6-9H2,2-4H3/q+1

InChI Key

JIGCFWHZISXTBG-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium typically involves the reaction of trimethylamine with a suitable ester or acid derivative of pent-4-enoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or in the study of cellular processes.

    Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism by which N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling. Specific pathways and targets depend on the context of its application, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Ionic Liquids with Modified Ammonium Cations

Glucose-Functionalized ILs
Compounds like N,N,N-trimethyl-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethan-1-aminium () replace traditional imidazolium cations with sugar-modified ammonium ions. These ILs exhibit:

  • Lower toxicity : Reduced harm to human erythrocytes and zebrafish embryos compared to imidazolium-based ILs.
  • Enhanced hydrogen bonding : The glucose moiety strengthens cation-anion interactions (ΔECEC values range from −89.7 to −94.7 kcal/mol, calculated at B3LYP/6-311++G(d,p)) .
  • Drug carrier applications : Improved biocompatibility for pharmaceutical formulations.

Comparison: Unlike the glucose-modified ILs, the pent-4-enoyloxy group in the target compound lacks hydrogen-bonding capacity but offers alkene-based reactivity for polymerization or conjugation. This makes the target compound more suitable for synthetic chemistry than biocompatible drug delivery .

Chemical Derivatization Agents

TMPA (N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide) :
Used in on-tissue derivatization of carboxylic acids for mass spectrometry imaging (MSI), TMPA enhances ionization efficiency. However, competing reactions with primary amines (e.g., in 1,5-DAN matrix) limit its sensitivity for low-abundance metabolites .

Comparison: The pent-4-enoyloxy group in the target compound may avoid such interference, but its derivatization efficiency remains unstudied. Structural differences (unsaturated acyl vs. piperazine) suggest divergent applications: TMPA for analytical chemistry, the target compound for materials synthesis .

Surfactants and Polymers

Gemini Surfactants ():
Compounds like N-(2-dodecanamidoethyl)-N,N-dimethyl-2-oxoethan-1-aminium feature dual quaternary ammonium heads and long alkyl chains, enabling strong adsorption and corrosion inhibition.

Copolymers ():
Acrylamide-based polymers with N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]ethanaminium are used as antistatic agents in cosmetics.

Comparison: The target compound’s pent-4-enoyl group may confer unique micellar or self-assembly behavior compared to saturated alkyl chains. Its unsaturated structure could also enable photo-crosslinking in polymer design .

Structural Analogs with Acyl Variations

Myristoylcholine Iodide ():
This choline derivative with a myristate (C14) chain is used in lipid membrane studies. Longer acyl chains enhance hydrophobicity and membrane integration.

Comparison: The pent-4-enoyl group (C5 with a double bond) offers shorter chain length and unsaturation, likely reducing micelle stability but increasing reactivity in click chemistry or oxidation-sensitive applications .

Key Characterization Tools :

  • NMR/HRMS : Used for structural confirmation (e.g., δ 28–29 ppm for methyl groups in ).
  • Computational Modeling : ΔECEC values predict IL stability .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Key Feature Applications Toxicity Profile
Target Compound Pent-4-enoyloxy, unsaturated Synthesis, surfactants Unknown
Glucose-Modified ILs () Glucose moiety Drug delivery Low toxicity
TMPA () Piperazine MSI derivatization Potential interference
Myristoylcholine Iodide () Myristate (C14) Membrane studies Moderate (alkyl-dependent)

Table 2: Computational and Experimental Data

Compound ΔECEC (kcal/mol) Synthesis Yield Key Reference
Glucose-Modified ILs −89.7 to −94.7 70–82%
Gemini Surfactants () N/A 82%

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